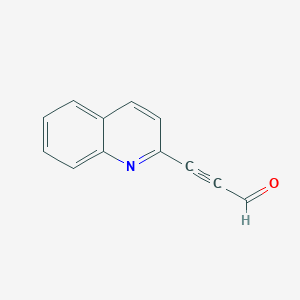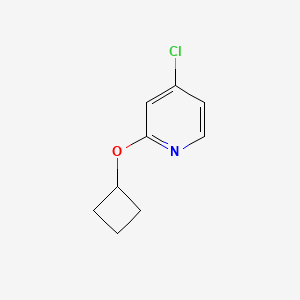
4-Chloro-2-cyclobutoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclobutoxypyridine is an organic compound with the molecular formula C9H10ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and a cyclobutoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutoxypyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as column chromatography or crystallization are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyclobutoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-2-cyclobutoxypyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclobutoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar reactivity but different substitution patterns.
3-Chloropyridine: Another isomer with chlorine at the 3-position, used in different chemical reactions.
4-Chloropyridine: The parent compound without the cyclobutoxy group, used as an intermediate in various syntheses.
Uniqueness
4-Chloro-2-cyclobutoxypyridine is unique due to the presence of both a chlorine atom and a cyclobutoxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
1346706-99-7 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
4-chloro-2-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10ClNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
Clé InChI |
JUSLRTVTCLFHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


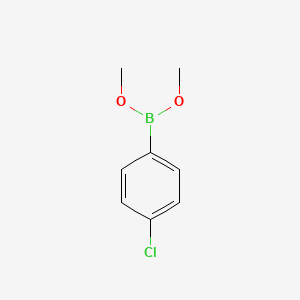
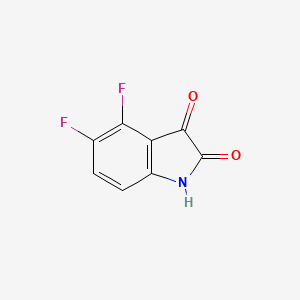
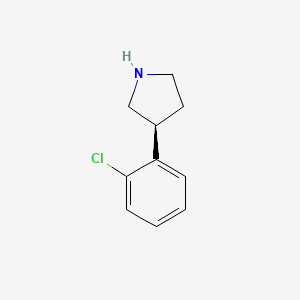
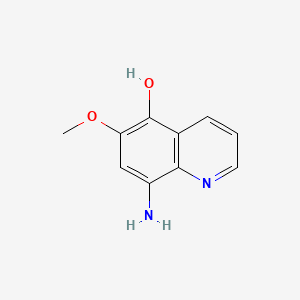
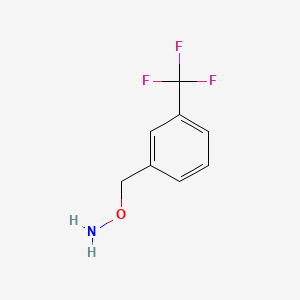
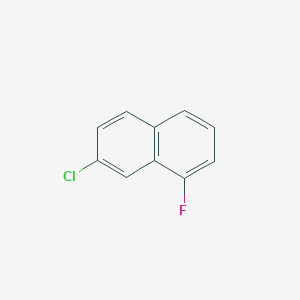
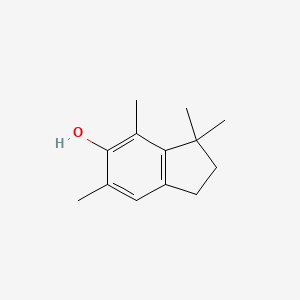
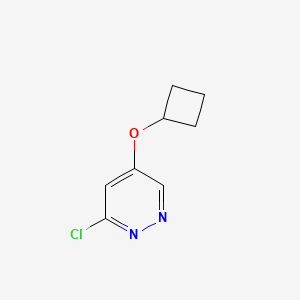
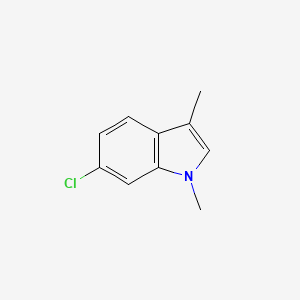
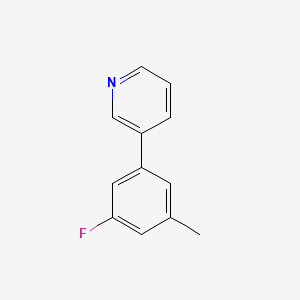
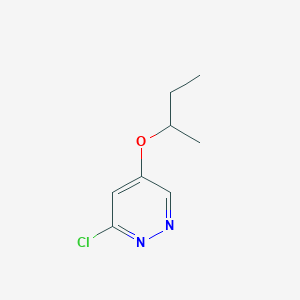
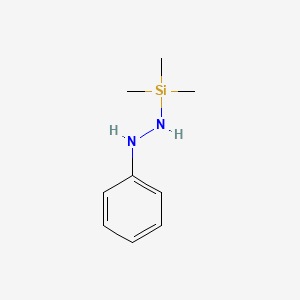
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
